

Experimental protocol for the synthesis of 2-Methyl-1-nitronaphthalene

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Compound of Interest

Compound Name: 2-Methyl-1-nitronaphthalene

Cat. No.: B7767378

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Application Notes for the Synthesis of 2-Methyl-1-nitronaphthalene

Introduction

2-Methyl-1-nitronaphthalene is a nitroaromatic compound that serves as a valuable intermediate in organic synthesis, particularly in the development of dyes, pigments, and pharmaceutical compounds. The introduction of the nitro group onto the naphthalene scaffold provides a functional handle for further chemical transformations. This document outlines a detailed experimental protocol for the synthesis of **2-Methyl-1-nitronaphthalene** via the electrophilic nitration of 2-methylnaphthalene. The primary product of this reaction is 1-nitro-2-methylnaphthalene, which can be isolated from other isomers through purification by crystallization.[1]

General Principles

The synthesis of **2-Methyl-1-nitronaphthalene** is achieved through the electrophilic aromatic substitution reaction of 2-methylnaphthalene. The nitration is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitric acid in a solvent like acetic acid. The reaction proceeds via the formation of the nitronium ion (NO_2^+), which then attacks the electron-rich naphthalene ring. The position of nitration is influenced by the directing effect of the methyl group and the inherent reactivity of the naphthalene ring system. In the case of 2-methylnaphthalene, the primary product of mononitration is **2-Methyl-1-**

nitronaphthalene (also known as 1-nitro-2-methylnaphthalene).[1] The reaction temperature is a critical parameter to control to minimize the formation of dinitrated byproducts.[1]

Experimental Protocol

Materials and Reagents:

Reagent/Material	Grade	Supplier
2-Methylnaphthalene	Reagent	Sigma-Aldrich
Nitric Acid (70%)	ACS Reagent	Fisher Scientific
Sulfuric Acid (98%)	ACS Reagent	Fisher Scientific
Acetic Acid	Glacial	VWR
Ethanol	200 Proof, Absolute	Decon Labs
Dichloromethane	ACS Reagent	EMD Millipore
Sodium Bicarbonate	ACS Reagent	J.T. Baker
Anhydrous Magnesium Sulfate	Reagent	Acros Organics
Deionized Water		
Ice		

Equipment:

- Three-neck round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Thermometer
- Ice bath
- Heating mantle

- Separatory funnel
- Büchner funnel and filter flask
- Rotary evaporator
- Melting point apparatus
- Glassware for recrystallization

Procedure:

Part 1: Nitration of 2-Methylnaphthalene

- In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 14.2 g (0.1 mol) of 2-methylnaphthalene in 50 mL of glacial acetic acid.
- Cool the flask in an ice bath to 0-5 °C with continuous stirring.
- In a separate beaker, prepare the nitrating mixture by slowly adding 10 mL of concentrated sulfuric acid to 10 mL of 70% nitric acid, while cooling the beaker in an ice bath.
- Once the nitrating mixture has cooled to below 10 °C, transfer it to the dropping funnel.
- Add the nitrating mixture dropwise to the stirred solution of 2-methylnaphthalene over a period of 30-45 minutes. Maintain the reaction temperature between 0 °C and 10 °C throughout the addition.^[1]
- After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.
- Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for another hour at room temperature.

Part 2: Work-up and Isolation

- Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 200 mL of water.
- Stir the mixture until all the ice has melted. A yellow precipitate of the crude product will form.
- Collect the crude product by vacuum filtration using a Büchner funnel.
- Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.
- Press the solid as dry as possible on the filter paper.

Part 3: Purification by Recrystallization

- Transfer the crude solid to a 250 mL Erlenmeyer flask.
- Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.
- Allow the solution to cool slowly to room temperature.
- Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.
- Collect the purified crystals of **2-Methyl-1-nitronaphthalene** by vacuum filtration.
- Wash the crystals with a small amount of ice-cold ethanol.
- Dry the crystals in a desiccator under vacuum.
- Determine the melting point and yield of the final product.

Data Presentation

Table 1: Physical and Chemical Properties

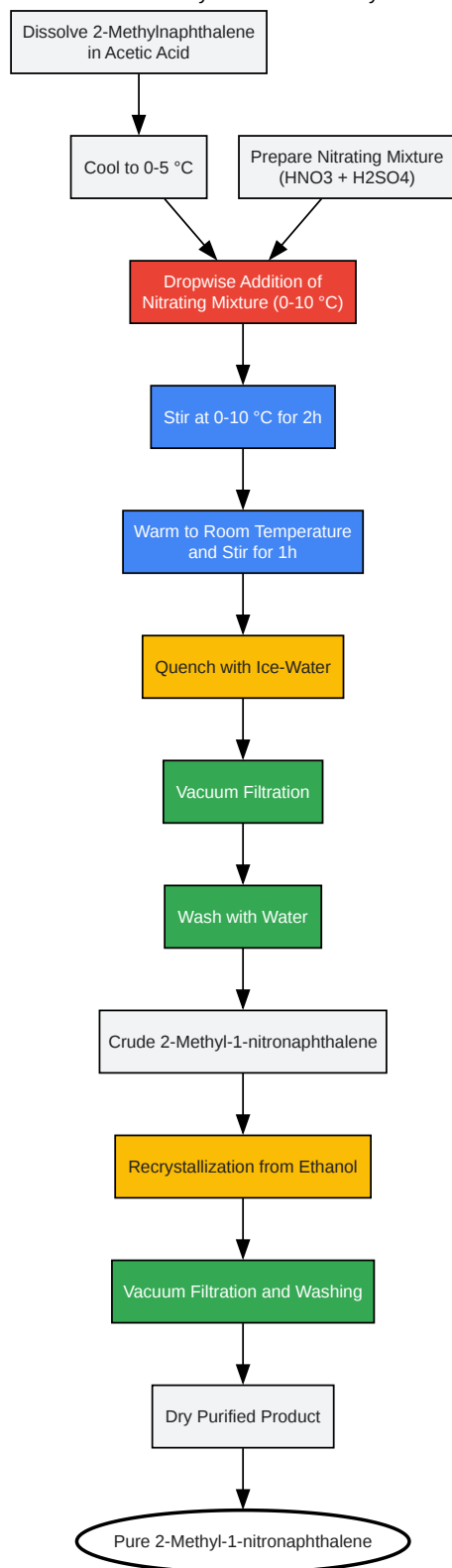
Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
2-Methylnaphthalene	C ₁₁ H ₁₀	142.20	34-36	241-242
2-Methyl-1-nitronaphthalene	C ₁₁ H ₉ NO ₂	187.19	79-82[2]	185-186 @ 18 mmHg[2]

Table 2: Reaction Parameters and Expected Yield

Parameter	Value
Moles of 2-Methylnaphthalene	0.1 mol
Moles of Nitric Acid	~0.16 mol
Moles of Sulfuric Acid	~0.18 mol
Reaction Temperature	0-10 °C
Reaction Time	3 hours
Expected Yield of 2-Methyl-1-nitronaphthalene	50-60%[1]

Mandatory Visualization

Experimental Workflow for the Synthesis of 2-Methyl-1-nitronaphthalene

[Click to download full resolution via product page](#)Caption: Synthesis workflow for **2-Methyl-1-nitronaphthalene**.

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References

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